1-(2-(m-Tolylthio)phenyl)piperazine
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Overview
Description
1-(2-(m-Tolylthio)phenyl)piperazine is a chemical compound that features a piperazine ring substituted with a phenyl group and a tolylthio groupIt is also referred to as Vortioxetine Impurity 2, indicating its relevance in the study of vortioxetine, an antidepressant drug .
Preparation Methods
The synthesis of 1-(2-(m-Tolylthio)phenyl)piperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Chemical Reactions Analysis
1-(2-(m-Tolylthio)phenyl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-(m-Tolylthio)phenyl)piperazine has several scientific research applications, including:
Pharmaceuticals: It is used as an impurity standard in the quality control of vortioxetine, an antidepressant drug.
Chemical research:
Biological studies: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of vortioxetine.
Mechanism of Action
The mechanism of action of 1-(2-(m-Tolylthio)phenyl)piperazine is not well-documented. as a piperazine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The exact pathways and molecular targets involved in its action require further research .
Comparison with Similar Compounds
1-(2-(m-Tolylthio)phenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: A simple piperazine derivative with a phenyl group, known for its use in various pharmaceutical applications.
1-(2-(p-Tolylthio)phenyl)piperazine: A similar compound with a different substitution pattern on the phenyl ring.
Vortioxetine: An antidepressant drug that shares structural similarities with this compound.
These comparisons highlight the unique substitution pattern of this compound, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C17H20N2S/c1-14-5-4-6-15(13-14)20-17-8-3-2-7-16(17)19-11-9-18-10-12-19/h2-8,13,18H,9-12H2,1H3 |
InChI Key |
IRNHNTVMAZMVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
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